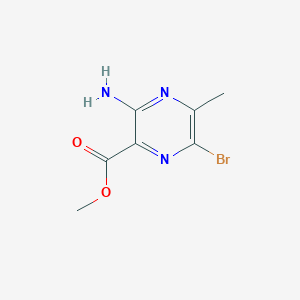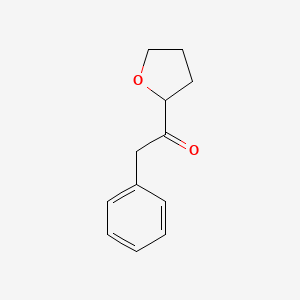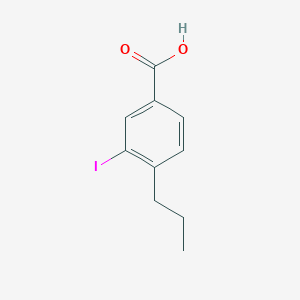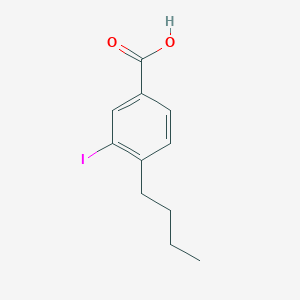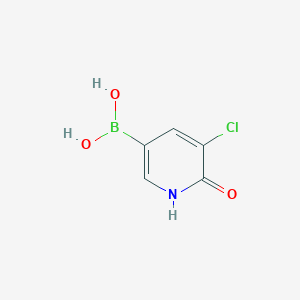
3-Chloro-2-hydroxypyridine-5-boronic acid
Descripción general
Descripción
3-Chloro-2-hydroxypyridine-5-boronic acid is a boronic acid derivative with the molecular formula C5H5BClNO3 and a molecular weight of 173.36 g/mol . This compound is characterized by the presence of a boronic acid group attached to a chlorinated and hydroxylated pyridine ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are key in the synthesis of many organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, donating an organic group to a metal catalyst (typically palladium), which has undergone oxidative addition with an electrophilic organic group . This process is known as transmetalation .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical processes due to their ability to form stable covalent bonds with proteins and enzymes, potentially affecting their function .
Pharmacokinetics
The properties of boronic acids in general suggest that they are relatively stable and readily prepared .
Result of Action
Given its use in suzuki-miyaura cross-coupling reactions, it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
The action of 5-Chloro-6-hydroxypyridin-3-ylboronic acid, like other boronic acids, is influenced by environmental factors such as pH and temperature . These factors can affect the stability of the boronic acid and its ability to participate in reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxypyridine-5-boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the use of a chlorinated pyridine derivative, which undergoes halogen-metal exchange with an organometallic reagent such as n-butyllithium. The resulting intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to form the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-hydroxypyridine-5-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions
Major Products
Coupled Products: Resulting from Suzuki-Miyaura coupling, typically biaryl or styrene derivatives.
Boronic Esters: Formed from the oxidation of the boronic acid group
Aplicaciones Científicas De Investigación
3-Chloro-2-hydroxypyridine-5-boronic acid has a wide range of applications in scientific research, including:
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-3-pyridineboronic acid: Similar structure but lacks the hydroxyl group, making it less reactive in certain reactions.
6-Hydroxypyridine-3-boronic acid: Similar boronic acid derivative but with different substitution patterns on the pyridine ring.
(6-Methoxypyridin-3-yl)boronic acid: Contains a methoxy group instead of a hydroxyl group, affecting its reactivity and applications.
Uniqueness
3-Chloro-2-hydroxypyridine-5-boronic acid is unique due to the presence of both a chlorine and a hydroxyl group on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and scientific research .
Propiedades
IUPAC Name |
(5-chloro-6-oxo-1H-pyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2,10-11H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJWDAMORQDVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNC(=O)C(=C1)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210404 | |
| Record name | B-(5-Chloro-1,6-dihydro-6-oxo-3-pyridinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141886-37-4 | |
| Record name | B-(5-Chloro-1,6-dihydro-6-oxo-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1141886-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(5-Chloro-1,6-dihydro-6-oxo-3-pyridinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


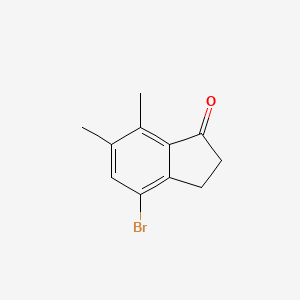
![Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-](/img/structure/B3045724.png)
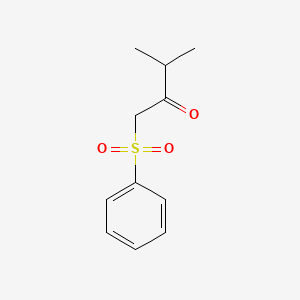
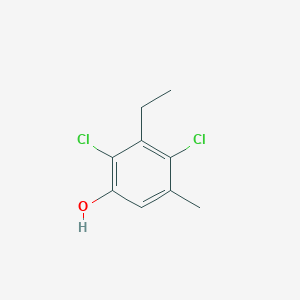
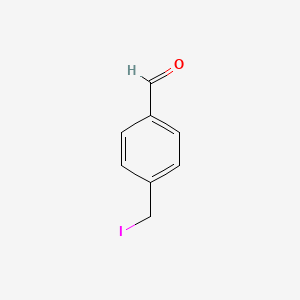
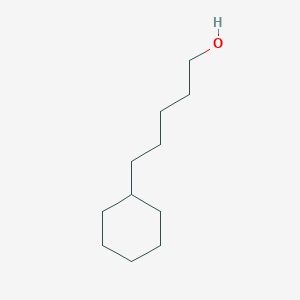
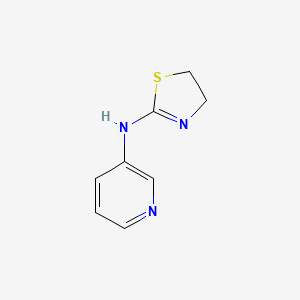
![Isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl-](/img/structure/B3045738.png)
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3045740.png)
